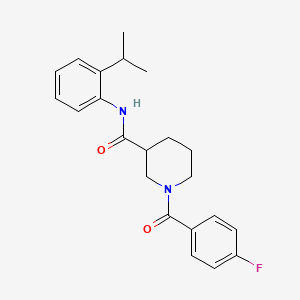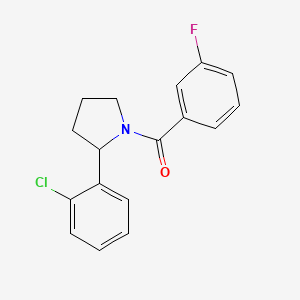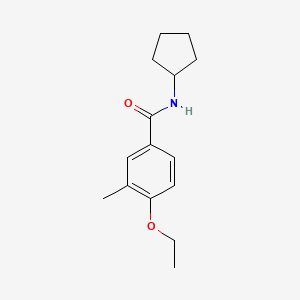
2-(2,5-dimethylphenyl)-N-(3-methoxybenzyl)acetamide
Vue d'ensemble
Description
2-(2,5-dimethylphenyl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.157228913 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Analgesic Properties
- KR-25003, a Potent Analgesic Capsaicinoid: This study focused on the crystal structure of a compound similar to “2-(2,5-dimethylphenyl)-N-(3-methoxybenzyl)acetamide”. It was found to have a unique conformation in its crystalline state, differing from other capsaicinoids. The compound's structure suggests potential applications in pain management and analgesic drug design (Park et al., 1995).
Structural Aspects in Salt and Inclusion Compounds
- Structural Aspects of Amide Containing Isoquinoline Derivatives: This study investigated two amide-containing isoquinoline derivatives, exploring their structural aspects. These compounds have shown strong fluorescence emission at lower wavelengths than their parent compounds, indicating potential applications in fluorescence and imaging studies (Karmakar et al., 2007).
Pharmaceutical Synthesis Applications
- p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts: This paper reported on compounds related to “this compound” used in the synthesis of pharmaceutical products. The study highlighted the versatility of these compounds in synthetic chemistry, particularly in creating N-alkylacetamides and benzyl carbamates (Sakai et al., 2022).
Model Compounds for Photoreactivity Studies
- Model Compounds of Caged Capsaicin: In this study, molecules with substituted nitrobenzyl groups were prepared, covalently bonded to a compound structurally similar to “this compound”. These compounds decomposed under UV irradiation, suggesting applications in photoreactivity studies and potentially in the development of photoactivated drugs (Katritzky et al., 2003).
Antibacterial and Enzyme Inhibition Studies
- N'-Substituted Benzylidene Acetatohydrazides: The synthesis and evaluation of N'Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazide molecules were discussed. These molecules demonstrated significant antibacterial and anti-enzymatic activities, indicating potential applications in antimicrobial and enzyme inhibition research (Aziz‐ur‐Rehman et al., 2014).
Fatty Acid Synthesis Inhibition in Algae
- Chloroacetamide Inhibition in Scenedesmus Acutus: This study explored the effect of chloroacetamides, including compounds structurally related to “this compound”, on fatty acid synthesis in the green alga Scenedesmus Acutus. The findings have implications for understanding herbicidal mechanisms and developing new algal control strategies (Weisshaar & Böger, 1989).
Antimicrobial Activity of Derivatives
- Rhodanine-3-Acetic Acid Derivatives: This paper reported the antimicrobial activity of 24 derivatives of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid. These compounds, structurally related to “this compound”, showed high activity against mycobacteria, indicating potential therapeutic applications (Krátký et al., 2017).
Enzyme Inhibition Studies
- 1,3,4-Oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl) Derivatives: This research focused on synthesizing and evaluating compounds for their enzyme inhibition properties. The study revealed that these compounds, structurally related to “this compound”, had significant activity against acetylcholinesterase, an enzyme linked to neurodegenerative diseases (Rehman et al., 2013).
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-7-8-14(2)16(9-13)11-18(20)19-12-15-5-4-6-17(10-15)21-3/h4-10H,11-12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVDIVMMMJTICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B4503430.png)
![1-{3-METHYL-6-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4503445.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4503447.png)
![N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4503454.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4503462.png)

![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4503479.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B4503480.png)

![3-ethoxy-N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B4503491.png)
![N-(1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4503505.png)
![3-{[(2-fluorophenoxy)acetyl]amino}-2-methylbenzamide](/img/structure/B4503509.png)
